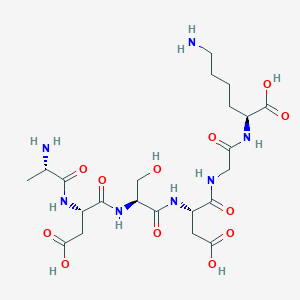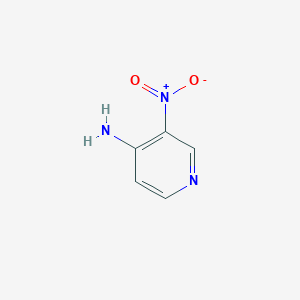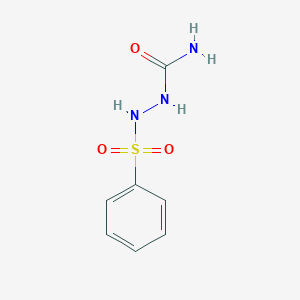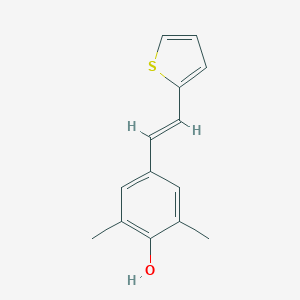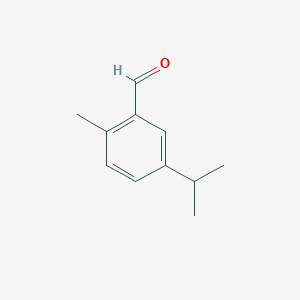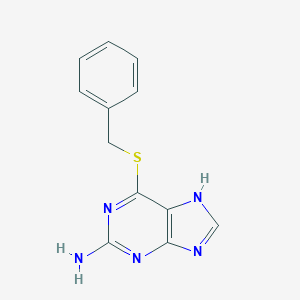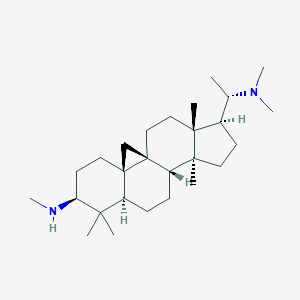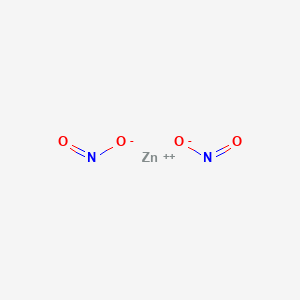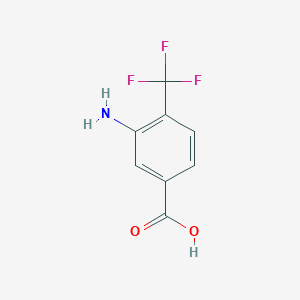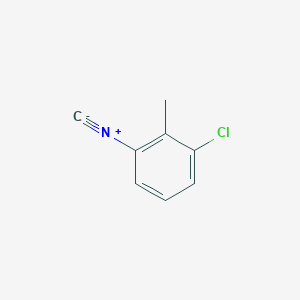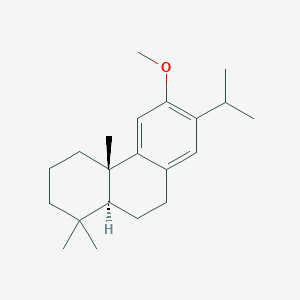
(4aS,10aS)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4aS,10aS)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene is a natural product found in Salvia bracteata, Premna serratifolia, and Chamaecyparis formosensis with data available.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis Approaches : An improved synthesis method for a related hydroxymethyl tricyclic ketone, a variant of the target compound, has been established, demonstrating the compound's relevance in organic synthesis (Saito et al., 2013).
Chemical Structure Analysis : The compound has been studied for its chemical structure, such as the molecular conformations in different variants, contributing to the understanding of its chemical behavior and properties (Sunisa Suwancharoen et al., 2010).
Biological and Pharmacological Research
Antialgal Activity : Similar phenanthrene derivatives have shown significant antialgal activity, suggesting potential environmental applications (DellaGreca et al., 2001).
Cytotoxic and Antifungal Activities : Derivatives of phenanthrene, which structurally relate to the target compound, have been studied for their cytotoxic and antifungal activities, indicating possible use in biomedical research (Freitas et al., 2015).
Molecular Docking Studies : Molecular docking and quantum chemical calculations have been performed on related compounds, which can provide insights into the potential interactions and effectiveness of the target compound in various biological systems (Viji et al., 2020).
Environmental and Ecological Applications
- Phytotoxicity Studies : Phenanthrenoids, closely related to the compound , have shown phytotoxic effects, suggesting the potential for environmental impact studies or ecological applications (DellaGreca et al., 2002).
Miscellaneous Applications
Chemical Synthesis and Reactions : The compound has been involved in studies of chemical reactions and synthesis techniques, which can further organic chemistry knowledge and methods (Bacchi et al., 2005).
Stereoselectivity in Organic Chemistry : Research into the stereochemistry of similar compounds can provide insights into their potential applications in synthesizing stereoselective compounds (Tada et al., 2000).
Propiedades
Número CAS |
10064-26-3 |
|---|---|
Fórmula molecular |
C21H32O |
Peso molecular |
300.5 g/mol |
Nombre IUPAC |
(4aS,10aS)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene |
InChI |
InChI=1S/C21H32O/c1-14(2)16-12-15-8-9-19-20(3,4)10-7-11-21(19,5)17(15)13-18(16)22-6/h12-14,19H,7-11H2,1-6H3/t19-,21+/m0/s1 |
Clave InChI |
MFLORYHKYXIQMH-PZJWPPBQSA-N |
SMILES isomérico |
CC(C)C1=C(C=C2C(=C1)CC[C@@H]3[C@@]2(CCCC3(C)C)C)OC |
SMILES |
CC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C)C)OC |
SMILES canónico |
CC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C)C)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B158689.png)

